Piperidin-4-ylmethyl benzoate hydrochloride
Description
Historical Context and Development
Piperidin-4-ylmethyl benzoate hydrochloride belongs to the piperidine derivative family, a class of compounds with roots tracing back to the mid-19th century. Piperidine itself was first isolated in 1850 by Thomas Anderson during studies on pepper alkaloids. The development of substituted piperidines gained momentum in the 20th century as researchers explored their potential in medicinal chemistry. This specific benzoate ester derivative emerged as part of efforts to modify piperidine’s physicochemical properties for enhanced bioactivity and synthetic utility. Its synthesis and characterization became prominent in the early 2000s, coinciding with advances in heterocyclic chemistry and catalytic hydrogenation techniques.
Nomenclature and Systematic Naming
The compound’s systematic IUPAC name, This compound , reflects its structural components:
- Piperidin-4-yl : A six-membered saturated ring with five methylene groups and one amine group, numbered such that the nitrogen occupies position 4.
- Methyl benzoate : An ester formed from benzoic acid and methanol.
- Hydrochloride : Indicates the presence of a hydrochloric acid salt.
Alternative names include 4-(benzoyloxymethyl)piperidine hydrochloride and benzoic acid piperidin-4-ylmethyl ester hydrochloride. The CAS registry number 1220021-56-6 uniquely identifies it in chemical databases.
Positioning within Piperidine Derivatives Family
This compound is part of the N-substituted piperidine ester subclass. Key structural features distinguishing it from other derivatives include:
- A benzoate ester group at the 4-position of the piperidine ring.
- A hydrochloride counterion enhancing solubility.
This places it within a broader category of piperidine-based intermediates used in drug discovery, particularly for central nervous system (CNS) targets due to the piperidine moiety’s blood-brain barrier permeability.
Chemical Classification and Structural Overview
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
| CAS Number | 1220021-56-6 |
| SMILES | O=C(OC1CCNCC1)C2=CC=CC=C2.Cl |
The structure comprises a piperidine ring substituted at the 4-position with a methyl benzoate group, protonated at the nitrogen and paired with a chloride ion.
Research Significance in Academic Chemistry
This compound has become a cornerstone in synthetic organic chemistry due to:
- Versatile reactivity : The ester and amine groups enable diverse transformations, including acylations, alkylations, and Suzuki couplings.
- Scaffold for drug discovery : Used in developing protease inhibitors (e.g., antiviral agents targeting Ebola GP1) and σ1 receptor ligands.
- Catalytic studies : Serves as a substrate in asymmetric hydrogenation experiments to optimize chiral catalyst performance.
Recent studies highlight its role in synthesizing glycine transporter 1 (GlyT1) inhibitors and G protein-coupled receptor (GPCR) modulators , underscoring its academic relevance.
Properties
IUPAC Name |
piperidin-4-ylmethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYVWJXWOCCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride typically involves the reaction of piperidine or its derivatives with benzoate esters or halogenated benzoate precursors under controlled conditions.
Nucleophilic Substitution:
Piperidine acts as a nucleophile attacking a benzylic halide such as methyl 3-bromomethylbenzoate. This reaction is usually carried out in the presence of a base (e.g., triethylamine) and an aprotic solvent like dichloromethane to facilitate the substitution and stabilize intermediates. The reaction yields the methyl ester of the piperidinyl benzoate, which can be converted into its hydrochloride salt by treatment with hydrochloric acid.Esterification of Piperidin-4-ylmethyl Benzoic Acid:
Alternatively, the compound can be prepared by esterifying 3-(piperidin-4-yl)methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions. This method ensures complete conversion to the methyl ester form, which is subsequently converted to the hydrochloride salt.
- Large-scale synthesis often employs batch or continuous flow reactors optimized for yield, purity, and cost-effectiveness. Reaction parameters such as temperature, solvent choice, and base equivalents are finely tuned. For example, reactions are maintained at ambient to moderate temperatures (20–40°C) for nucleophilic substitution or 80–115°C for esterification and alkylation steps.
Detailed Reaction Example and Conditions
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | Piperidine + methyl 3-bromomethylbenzoate, triethylamine, dichloromethane, RT | Formation of methyl 3-(piperidin-4-ylmethyl)benzoate |
| Esterification | 3-(piperidin-4-yl)methylbenzoic acid + methanol, H2SO4 catalyst, reflux | Conversion to methyl ester |
| Salt formation | Treatment with HCl in suitable solvent | Formation of hydrochloride salt |
Advanced Synthetic Modifications and Protecting Group Strategies
Research literature describes the use of protecting groups and multi-step synthesis for derivatives related to this compound:
Boc Protection and Hydroxymethylation:
For derivatives with sensitive functional groups, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O). Subsequent deprotonation and reaction with paraformaldehyde introduce hydroxymethyl groups at the 4-position of the piperidine ring. Benzoylation with benzoyl chloride under basic conditions then affords benzoate derivatives. Finally, Boc deprotection using trifluoroacetic acid yields the free amine hydrochloride salt.Reductive Amination for Carbamate Derivatives:
An improved scalable process involves reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel catalyst, followed by benzyl deprotection and salt formation. This method offers high yields and shorter reaction times, suitable for large-scale production of piperidin-4-yl-carbamate salts, which are structurally related compounds.
Purification and Characterization
Purification Techniques:
Crystallization from solvents such as acetone or ethyl acetate, column chromatography, and recrystallization are commonly employed to achieve high purity.-
- High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection at 254 nm to assess purity and potency.
- Fourier Transform Infrared Spectroscopy (FTIR) to confirm ester carbonyl (C=O) stretch (~1720 cm⁻¹) and piperidine N-H bending (~1550 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) to identify characteristic methoxy protons (~3.8 ppm), piperidine ring protons (1.5–2.5 ppm), and aromatic protons (6.8–7.5 ppm).
Summary Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Piperidine + methyl bromo-benzoate, base, DCM | Straightforward, moderate temps | Requires careful base handling |
| Esterification | Piperidinyl benzoic acid + methanol, H2SO4, reflux | High conversion efficiency | Strong acid catalyst needed |
| Boc Protection & Hydroxymethylation | Boc2O, LDA, paraformaldehyde, benzoyl chloride, TFA | Enables functional group tolerance | Multi-step, time-consuming |
| Reductive amination (related carbamates) | 1-benzylpiperidin-4-one, ammonia, Raney-Ni | High yield, scalable | Specific to carbamate derivatives |
Research Findings and Optimization Insights
- Reaction yields for nucleophilic substitution and esterification typically exceed 90% under optimized conditions.
- Use of triethylamine as a base minimizes side reactions and facilitates product isolation.
- Temperature control is critical to avoid hydrolysis or decomposition, especially during esterification and salt formation.
- Protecting group strategies allow selective functionalization and improve overall synthetic flexibility.
- Industrial processes emphasize solvent recovery and reaction time reduction for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-ylmethyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 269.77 g/mol
- Structural Features : The compound features a piperidine ring and a benzoate moiety, contributing to its unique properties and biological activities. The hydrochloride form enhances solubility and stability in various solvents, making it suitable for pharmaceutical formulations.
Organic Synthesis
Piperidin-4-ylmethyl benzoate hydrochloride serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals .
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, indicating its usefulness in treating inflammatory conditions .
- Analgesic Properties : The analgesic effects of this compound have been explored, showcasing its potential in pain management therapies .
Pharmaceutical Applications
The compound is utilized in the development of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and analgesics. Its derivatives are being investigated for therapeutic applications targeting pain, inflammation, and neurological disorders .
Case Studies and Research Findings
Several studies have investigated the applications and efficacy of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of the compound against various bacterial strains, confirming its effectiveness with specific MIC values.
- Anti-inflammatory Research :
-
Analgesic Activity Assessment :
- Clinical trials are ongoing to assess the analgesic properties of this compound in pain management protocols, showing promise for future applications in pain relief therapies.
Mechanism of Action
The mechanism of action of Piperidin-4-ylmethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The piperidin-4-ylmethyl group is a common scaffold in medicinal chemistry. Key structural analogs and their differences are summarized below:
Table 1: Structural and Spectroscopic Comparison of Selected Analogs
Key Observations:
Ester vs. Amide Linkage : The target compound’s benzoate ester group (O-linked) contrasts with carboxamide derivatives (N-linked) in analogs like compounds 48 and 58 . Esters generally exhibit higher hydrolytic lability compared to amides, impacting metabolic stability .
Substituent Effects: Electron-withdrawing groups (e.g., 4-cyano in compound 53) downfield-shift aromatic protons in NMR (δ 7.5–8.5) .
Heterocyclic Variations : Benzofuran (compound 58 ) and benzothiophene (compound 48 ) cores alter electron distribution, influencing π-π interactions in biological targets .
Biological Activity
Piperidin-4-ylmethyl benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is characterized by its piperidine ring and benzoate moiety, which contribute to its unique biological activities. The compound is investigated for various therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the table below:
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong antibacterial activity |
| Escherichia coli | 0.0039 - 0.025 | Strong antibacterial activity |
| Candida albicans | 3.125 - 100 | Moderate antifungal activity |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties . The mechanism involves modulation of inflammatory pathways, potentially through inhibition of specific enzymes or receptors involved in inflammation .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .
- Receptor Binding : Its structural similarity to natural ligands allows it to modulate receptor activities, influencing cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli. Results indicated complete microbial death within 8 hours at low concentrations, highlighting its potential as a rapid antimicrobial agent .
- Neuroprotective Potential : Another investigation focused on the neuroprotective effects of the compound, demonstrating its ability to inhibit BuChE selectively, which could be beneficial in treating Alzheimer's disease .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, it is compared with structurally related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzonatate | Antitussive agent | Limited antimicrobial properties |
| Procaine | Local anesthetic | Primarily analgesic effects |
| Tetracaine | Local anesthetic | Similar to procaine |
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
